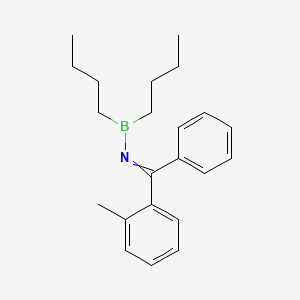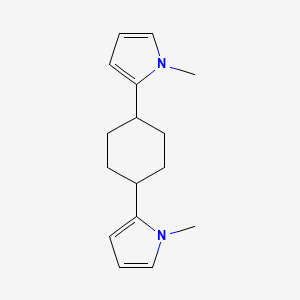
2,2'-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by a cyclohexane ring substituted with two 1-methyl-1H-pyrrole groups at the 1,4-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of cyclohexane-1,4-diyl dibromide with 1-methyl-1H-pyrrole under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atoms by the pyrrole groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.
Reduction: The compound can be reduced to form the corresponding dihydropyrrole derivatives.
Substitution: The methyl groups on the pyrrole rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Cyclohexane-1,4-diyl)bis(1H-pyrrole): Similar structure but lacks the methyl groups on the pyrrole rings.
1,4-Bis(1H-pyrrol-2-yl)benzene: Contains a benzene ring instead of a cyclohexane ring.
2,2’-(Cyclohexane-1,4-diyl)bis(1-ethyl-1H-pyrrole): Similar structure but with ethyl groups instead of methyl groups on the pyrrole rings.
Uniqueness
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is unique due to the presence of both the cyclohexane ring and the 1-methyl-1H-pyrrole groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research.
Propriétés
Numéro CAS |
61307-74-2 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
1-methyl-2-[4-(1-methylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C16H22N2/c1-17-11-3-5-15(17)13-7-9-14(10-8-13)16-6-4-12-18(16)2/h3-6,11-14H,7-10H2,1-2H3 |
Clé InChI |
QNHPOFGKXSGBKL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2CCC(CC2)C3=CC=CN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


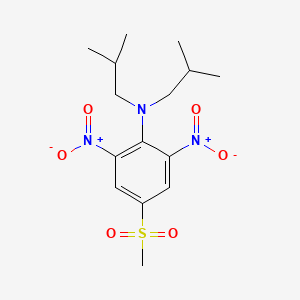
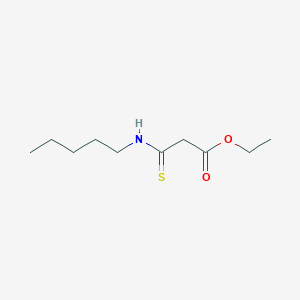
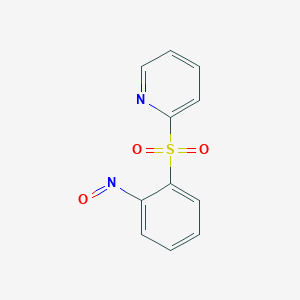
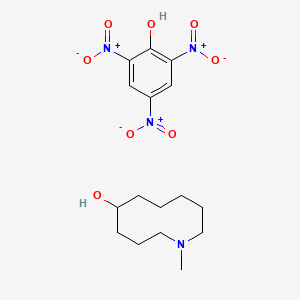
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
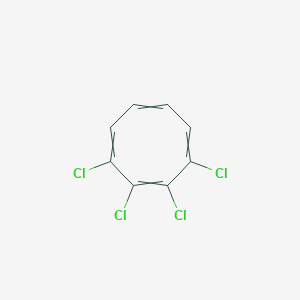
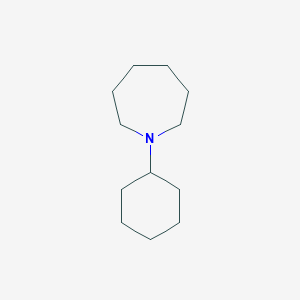

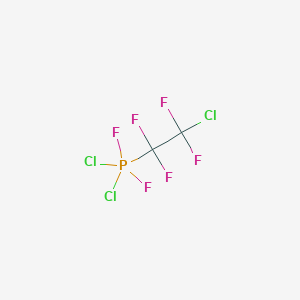
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
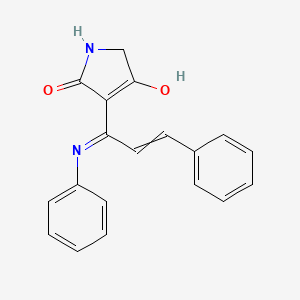
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
